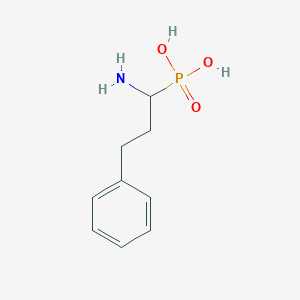
(1-amino-3-phenylpropyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-amino-3-phenylpropyl)phosphonic acid is an organic compound characterized by the presence of an amino group, a phenyl group, and a phosphonic acid group attached to a three-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-amino-3-phenylpropyl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of 3-phenylpropylamine with phosphorous acid in the presence of a dehydrating agent such as phosphorus trichloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired phosphonic acid derivative.
Another method involves the use of dialkyl phosphonates, which can be dealkylated under acidic conditions or using the McKenna procedure. This two-step reaction involves the use of bromotrimethylsilane followed by methanolysis to yield the phosphonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, reaction conditions, and purification methods are crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(1-amino-3-phenylpropyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phenyl group can be hydrogenated to form cyclohexyl derivatives.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions, leading to the formation of phosphonate esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as hydrogen gas with a palladium catalyst for reduction. Substitution reactions may involve the use of alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the phenyl group can produce cyclohexyl derivatives.
Applications De Recherche Scientifique
(1-amino-3-phenylpropyl)phosphonic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used to study enzyme inhibition and as a probe for investigating biological pathways involving phosphonic acids.
Mécanisme D'action
The mechanism of action of (1-amino-3-phenylpropyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic the phosphate group in biological molecules, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the binding affinity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1-amino-3-phenylpropyl)phosphonic acid include:
(1-amino-3-phenylpropyl)phosphonate: A related compound with similar chemical properties but different reactivity.
(1-amino-3-phenylpropyl)phosphinic acid: Another related compound with a phosphinic acid group instead of a phosphonic acid group.
(1-amino-3-phenylpropyl)phosphonous acid: A compound with a phosphonous acid group, which has different oxidation states and reactivity compared to phosphonic acid.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with biological molecules in unique ways. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
89537-16-6 |
|---|---|
Formule moléculaire |
C9H14NO3P |
Poids moléculaire |
215.19 g/mol |
Nom IUPAC |
(1-amino-3-phenylpropyl)phosphonic acid |
InChI |
InChI=1S/C9H14NO3P/c10-9(14(11,12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,10H2,(H2,11,12,13) |
Clé InChI |
NAPHUBPIUWHFCT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(N)P(=O)(O)O |
SMILES canonique |
C1=CC=C(C=C1)CCC(N)P(=O)(O)O |
Synonymes |
1-amino-3-phenylpropylphosphonic acid 1-NH2-3-PhPP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















